

Toxicological Profile of 3,4,5-Trichloroguaiacol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trichloroguaiacol

Cat. No.: B1221916

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Disclaimer: Direct toxicological data for **3,4,5-Trichloroguaiacol** is limited in the available scientific literature. This guide provides a comprehensive overview based on existing information for chlorinated guaiacols as a chemical class, related chlorophenol compounds, and effluents from pulp and paper mills where this compound is found. The toxicological properties of **3,4,5-Trichloroguaiacol** are inferred from these related substances, and this should be considered when interpreting the data presented.

Executive Summary

3,4,5-Trichloroguaiacol is a chlorinated organic compound primarily formed as a byproduct of the chlorine bleaching process in pulp and paper mills. Its presence in industrial effluents raises concerns about its potential environmental and human health impacts. While specific toxicological data for this isomer is scarce, the broader class of chlorinated guaiacols and structurally similar chlorophenols are known to exhibit toxicity. This document synthesizes the available information to provide a toxicological profile, including chemical properties, toxicokinetics, and toxicodynamics, with a focus on data relevant to researchers, scientists, and drug development professionals. The primary mechanisms of toxicity for related compounds include the uncoupling of oxidative phosphorylation and potential endocrine disruption.

Chemical and Physical Properties

Specific experimental data for the physical and chemical properties of **3,4,5-Trichloroguaiacol** are not readily available. The properties of the closely related compound, 3,4,5-trichlorophenol, are provided below for reference.

Property	Value (for 3,4,5-Trichlorophenol)	Reference
Molecular Formula	C ₆ H ₃ Cl ₃ O	--INVALID-LINK--
Molecular Weight	197.45 g/mol	--INVALID-LINK--
Appearance	Needles or off-white solid	--INVALID-LINK--
Boiling Point	271-277 °C at 746 mmHg	--INVALID-LINK--
Melting Point	101 °C	--INVALID-LINK--
Water Solubility	0.081 g/L (at 25 °C)	--INVALID-LINK--
log Kow (Octanol-Water Partition Coefficient)	4.01	--INVALID-LINK--
pKa	7.84	--INVALID-LINK--

Toxicokinetics

There is no specific toxicokinetic data for **3,4,5-Trichloroguaiacol** in mammals. However, general patterns of absorption, distribution, metabolism, and excretion can be inferred from studies on chlorophenols.

Absorption: Chlorophenols are generally well-absorbed following oral, dermal, and inhalation exposure.

Distribution: Following absorption, chlorophenols are widely distributed throughout the body, with the highest concentrations typically found in the liver and kidneys.

Metabolism: The metabolism of chlorinated guaiacols can be initiated by O-demethylation. For example, the bacterium *Acinetobacter junii* has been shown to O-demethylate certain chlorinated guaiacols to their corresponding chlorocatechols. In mammals, chlorophenols are primarily metabolized through conjugation with glucuronic acid and sulfate. Cytochrome P450 enzymes may also be involved in the metabolism of these compounds, potentially leading to the formation of reactive intermediates.^[1]

Excretion: The metabolites of chlorophenols are primarily excreted in the urine.

Toxicodynamics (Mechanism of Toxicity)

The primary mechanism of toxicity for many chlorinated phenols and related compounds is the uncoupling of oxidative phosphorylation. These lipophilic and weakly acidic compounds can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular energy production and an increase in heat generation.

Additionally, as chlorinated aromatic hydrocarbons, there is a potential for interaction with the Aryl Hydrocarbon Receptor (AhR). Activation of the AhR signaling pathway can lead to the induction of xenobiotic-metabolizing enzymes and a range of toxic effects, including endocrine disruption and carcinogenicity.

Toxicology Profile

Acute Toxicity

No specific LD50 or LC50 data for **3,4,5-Trichloroguaiacol** is available. For context, the acute oral toxicity of related trichlorophenol isomers in rats is presented below.

Compound	Species	Route	LD50	Reference
2,4,5-Trichlorophenol	Rat	Oral	820 mg/kg	--INVALID-LINK--
2,4,6-Trichlorophenol	Rat	Oral	820 mg/kg	--INVALID-LINK--

Chronic Toxicity

No chronic toxicity studies specifically on **3,4,5-Trichloroguaiacol** were identified. Chronic exposure to pulp and paper mill effluents, which can contain chlorinated guaiacols, has been associated with various adverse effects in fish, including impacts on growth and liver function. [\[2\]](#)

Genotoxicity

There are no direct studies on the genotoxicity of **3,4,5-Trichloroguaiacol**. However, pulp and paper mill effluents containing chlorinated organic compounds have been shown to be genotoxic in various assays, such as the *Allium cepa* test, where they induce chromosomal aberrations.^{[3][4]}

Carcinogenicity

The carcinogenic potential of **3,4,5-Trichloroguaiacol** has not been evaluated. Some related chlorophenols, such as 2,4,6-trichlorophenol, have been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals.^[5]

Reproductive and Developmental Toxicity

Direct data on the reproductive and developmental toxicity of **3,4,5-Trichloroguaiacol** is not available. However, studies on fish exposed to pulp and paper mill effluents have demonstrated significant reproductive effects.^{[6][7][8]} These effects include:

- Decreased gonad size
- Altered levels of reproductive steroid hormones
- Delayed sexual maturity
- Reduced egg production and fertility

One study specifically identified **3,4,5-Trichloroguaiacol** in fish exposed to pulp bleaching waste, which also exhibited higher initial egg mortality and decreased hatchability.

Experimental Protocols

Detailed experimental protocols for toxicological studies on **3,4,5-Trichloroguaiacol** are not available in the literature. The following are generalized protocols for key toxicological endpoints, based on standard methodologies, that would be applicable for its evaluation.

Acute Oral Toxicity (OECD TG 423)

- Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

- **Housing and Acclimation:** Animals are housed in appropriate conditions with a controlled environment and allowed to acclimate for at least 5 days.
- **Dose Administration:** The test substance is administered in a single dose by gavage. Dosing is sequential, starting with a dose expected to be toxic.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.
- **Endpoint:** The LD50 is estimated based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

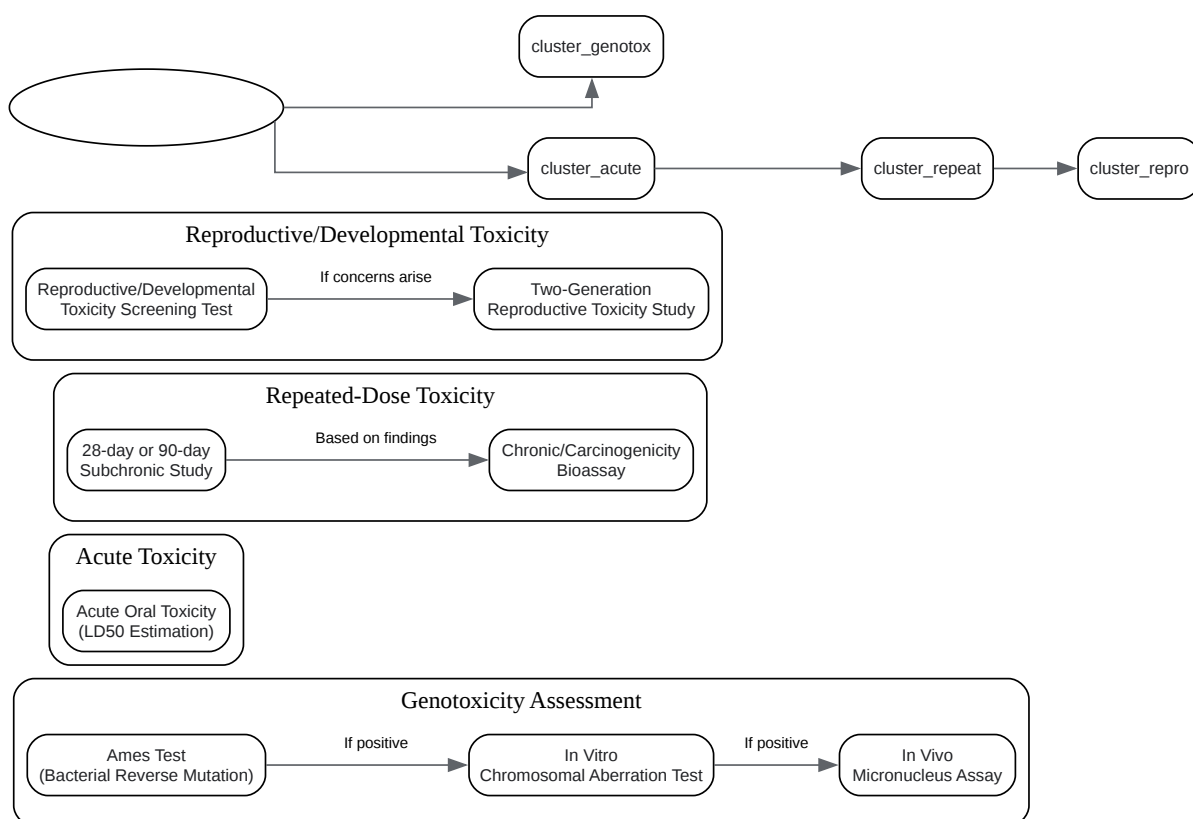
- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with different mutations are used.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- **Exposure:** The tester strains are exposed to various concentrations of the test substance on minimal agar plates.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Endpoint:** The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants over the background.

In Vitro Mitochondrial Respiration Assay (Uncoupling of Oxidative Phosphorylation)

- **Mitochondrial Isolation:** Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

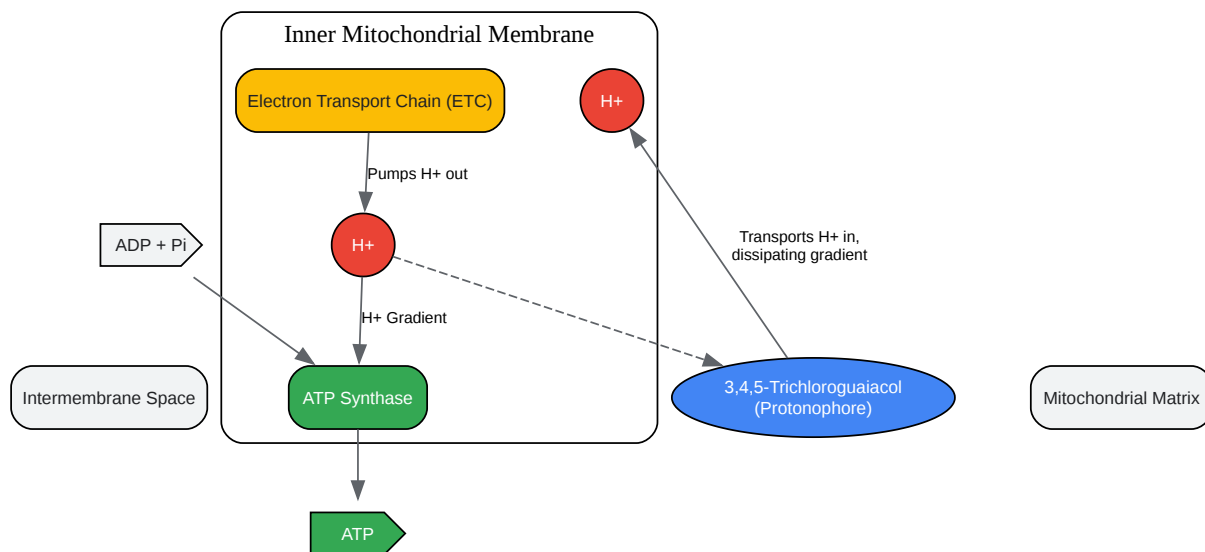
- **Respirometry:** Mitochondrial oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
- **Substrate and Inhibitor Additions:** A sequence of substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) are added to assess the function of different parts of the electron transport chain.
- **Exposure to Test Compound:** **3,4,5-Trichloroguaiacol** would be added at various concentrations to determine its effect on basal and maximal respiration, as well as ATP-linked respiration and proton leak.
- **Endpoint:** An increase in oxygen consumption without a corresponding increase in ATP synthesis is indicative of uncoupling.

Visualizations



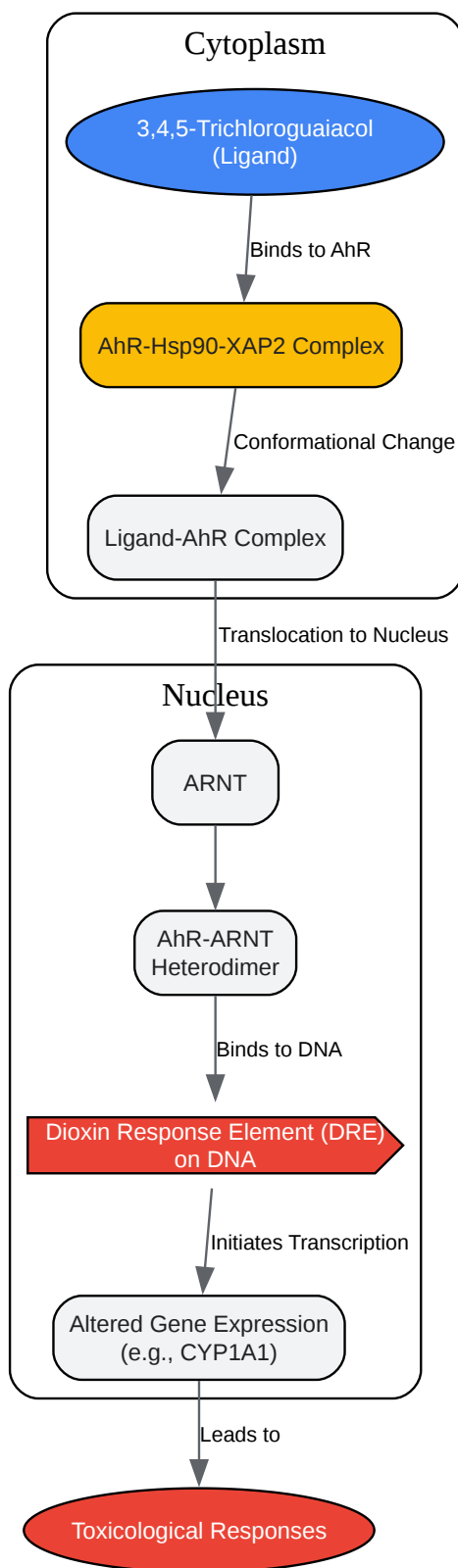
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A generalized workflow for toxicological assessment.



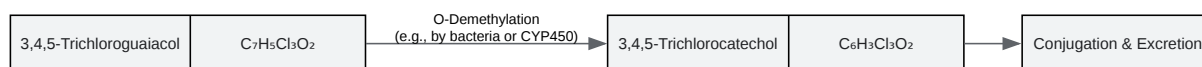
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Mechanism of uncoupling of oxidative phosphorylation.



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Aryl Hydrocarbon Receptor (AhR) signaling pathway.



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Potential metabolic pathway of **3,4,5-Trichloroguaiacol**.

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